

Pantoprazole Sulfone N-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pantoprazole Sulfone N-Oxide**

Cat. No.: **B021219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole Sulfone N-Oxide is a recognized process-related impurity and degradation product of the proton pump inhibitor, Pantoprazole. Its presence in the final active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of **Pantoprazole Sulfone N-Oxide**. It includes detailed experimental protocols, quantitative data, and visualizations to support research and drug development activities.

Discovery and History

Pantoprazole Sulfone N-Oxide was not discovered as a pharmacologically active agent but was identified through the systematic analysis of impurities in Pantoprazole bulk drug substance. Its history is intrinsically linked to the advancements in analytical techniques and the increasing regulatory scrutiny of pharmaceutical impurities.

A pivotal moment in its public documentation was the 2007 study by G.M. Reddy and colleagues, published in the *Journal of Pharmaceutical and Biomedical Analysis*.^[1] This research detailed the detection of six impurities in Pantoprazole sodium bulk drug substance using High-Performance Liquid Chromatography (HPLC). Liquid Chromatography-Mass Spectrometry (LC-MS) was employed to determine the molecular weights of these impurities.

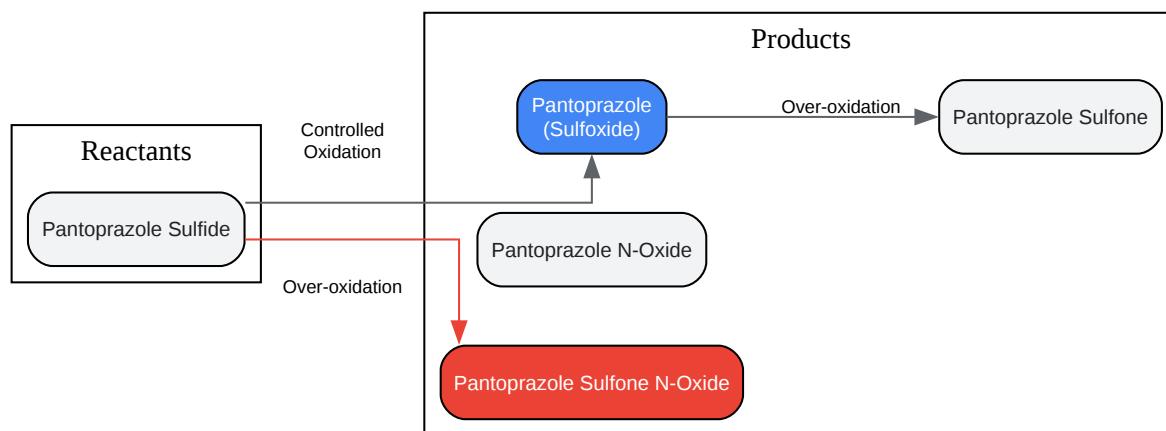
To confirm their structures, the impurities were synthesized and characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[\[1\]](#)[\[2\]](#)

In this comprehensive study, **Pantoprazole Sulfone N-Oxide** was identified and designated as "Impurity-III".[\[1\]](#)[\[2\]](#) This work established it as a significant process-related impurity, arising from the over-oxidation of Pantoprazole during synthesis, where both the sulfur atom of the sulfoxide and the nitrogen atom of the pyridine ring are oxidized.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) It is also known to form as a degradation product under oxidative and photolytic stress conditions.[\[7\]](#)

Physicochemical and Spectroscopic Data

The identity of **Pantoprazole Sulfone N-Oxide** is confirmed through its distinct physicochemical and spectroscopic properties.

Property	Value	Source(s)
IUPAC Name	5-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole	[8]
CAS Number	953787-55-8	[4]
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₆ S	[8]
Molecular Weight	415.37 g/mol	[9]
Appearance	Off-White to Light Beige Solid	
¹ H NMR (600MHz, DMSO-d ₆)	3.81 (s, 3H, -OCH ₃), 3.91 (s, 3H, -OCH ₃), 5.22 (s, 2H, -CH ₂), 7.04 – 8.03 (m, 6H, Ar-H and -OCHF ₂)	[4]
Mass (ESI-MS)	m/z: 438 [M+Na] ⁺ (for the sodium salt)	[4]

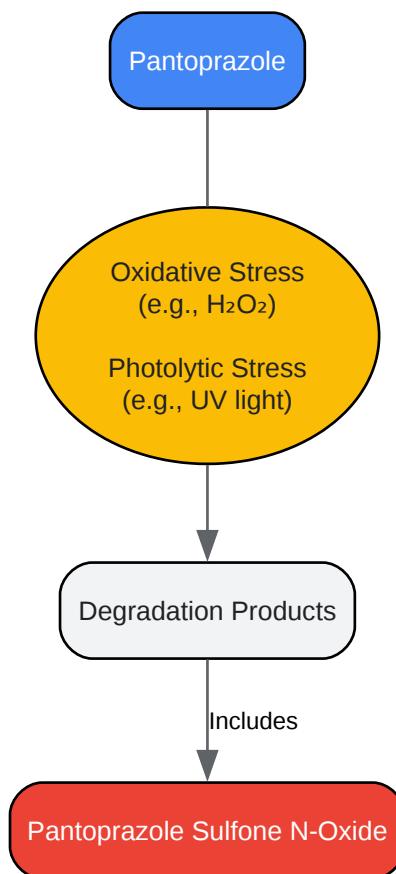

Note: The provided ¹H NMR data is for the sodium salt of **Pantoprazole Sulfone N-Oxide**.

Formation Pathways

Pantoprazole Sulfone N-Oxide is primarily formed through two pathways: as a process-related impurity during the synthesis of Pantoprazole and as a degradation product.

Synthetic Pathway

The synthesis of Pantoprazole involves the oxidation of a sulfide intermediate to the desired sulfoxide. Over-oxidation during this critical step can lead to the formation of both the sulfone and the N-oxide functionalities, resulting in **Pantoprazole Sulfone N-Oxide**.^{[3][5][6]}



[Click to download full resolution via product page](#)

Caption: Formation of Pantoprazole and its oxidative impurities.

Degradation Pathway

Forced degradation studies have shown that Pantoprazole can degrade to form **Pantoprazole Sulfone N-Oxide**, particularly under oxidative and photolytic stress conditions.^[7]

[Click to download full resolution via product page](#)

Caption: Degradation pathway of Pantoprazole to form impurities.

Experimental Protocols

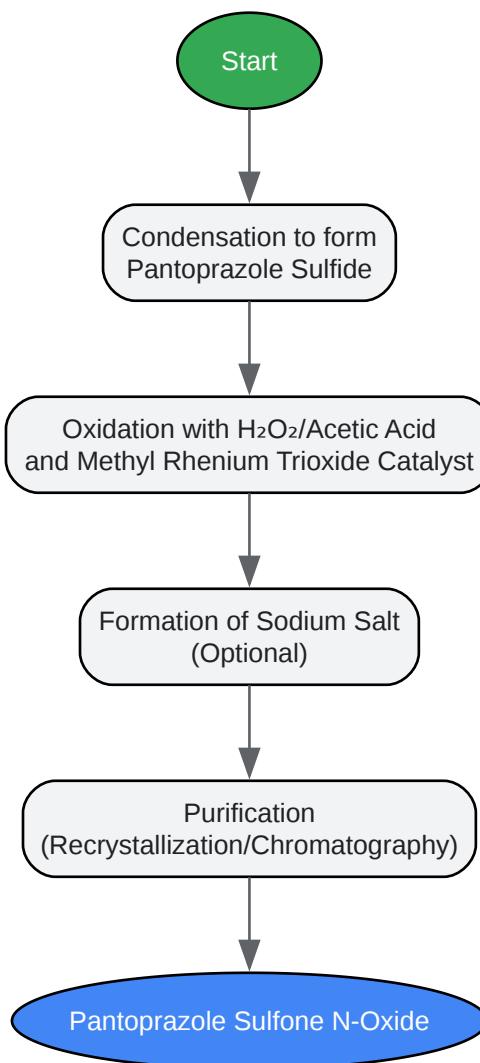
Synthesis of Pantoprazole Sulfone N-Oxide

The following protocol is adapted from a method for preparing the sodium salt of **Pantoprazole Sulfone N-Oxide**.^[4]

Step 1: Synthesis of Pantoprazole Sulfide Intermediate

- React 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to produce 5-difluoromethoxy-2-{{[(3,4-dimethoxy-2-pyridyl)methyl]thio}-1H-benzimidazole (Pantoprazole Sulfide).

Step 2: Oxidation to **Pantoprazole Sulfone N-Oxide**


- In a suitable solvent, treat the Pantoprazole Sulfide intermediate with hydrogen peroxide and acetic acid, using methyl rhenium trioxide as a catalyst. The hydrogen peroxide-acetic acid system facilitates the oxidation of the pyridine ring to the N-oxide, while the catalyst promotes the oxidation of the sulfide to the sulfone.
- Control the molar ratio of the oxidizing agents and the catalyst, as well as the reaction temperature, to achieve the desired over-oxidation.

Step 3: Formation of the Sodium Salt (Optional)

- React the resulting **Pantoprazole Sulfone N-Oxide** with sodium hydroxide to form the corresponding sodium salt.

Step 4: Purification

- The crude product can be purified by standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Pantoprazole Sulfone N-Oxide**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the detection and quantification of **Pantoprazole Sulfone N-Oxide** in bulk drug substances and formulations.

Typical HPLC Parameters:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

- Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at an appropriate wavelength (e.g., 290 nm).
- Column Temperature: Controlled room temperature or slightly elevated.

Procedure:

- Standard Preparation: Prepare a stock solution of **Pantoprazole Sulfone N-Oxide** reference standard in a suitable diluent. Prepare a series of working standards by diluting the stock solution.
- Sample Preparation: Accurately weigh and dissolve the Pantoprazole sample in the diluent to a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the **Pantoprazole Sulfone N-Oxide** peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the amount of the impurity using the peak area response.

Conclusion

Pantoprazole Sulfone N-Oxide is a critical impurity in the manufacturing of Pantoprazole. Its formation is a consequence of over-oxidation during synthesis or degradation under specific stress conditions. A thorough understanding of its discovery, formation pathways, and analytical characterization is essential for ensuring the quality, safety, and efficacy of Pantoprazole drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural identification and characterization of potential impurities of pantoprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN105111186A - Method for preparing pantoprazole sodium sulfone-nitrogen oxidized impurity - Google Patents [patents.google.com]
- 5. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. akjournals.com [akjournals.com]
- 8. Pantoprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 9. Pantoprazole Sulfone N-Oxide | molsyns.com [molsyns.com]
- To cite this document: BenchChem. [Pantoprazole Sulfone N-Oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021219#discovery-and-history-of-pantoprazole-sulfone-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com